Product packaging for H-Gly-Leu-Phe-OH(Cat. No.:CAS No. 103213-38-3)

H-Gly-Leu-Phe-OH

Cat. No.: B034195
CAS No.: 103213-38-3
M. Wt: 335.4 g/mol
InChI Key: TVUWMSBGMVAHSJ-KBPBESRZSA-N
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Description

Glycyl-leucyl-phenylalanine (GLF) is a naturally occurring tripeptide isolated from human milk proteins, recognized for its significant immunostimulating properties in research models. This bioactive peptide specifically enhances the activity of human polymorphonuclear leukocytes (PMNs) by binding to specific membrane receptors, triggering a biphasic, concentration-dependent stimulation of the oxidative metabolic burst. This is characterized by increased chemiluminescence and superoxide anion (O₂⁻) generation, mimicking the response to phorbol myristate acetate (PMA). Furthermore, GLF enhances phosphoinositide breakdown, leading to the production of inositol trisphosphate (IP3), a key second messenger in cell signaling cascades . The core research value of Glycyl-leucyl-phenylalanine lies in its role as a tool for investigating innate immunity. Studies show it increases phagocytosis by human and murine macrophages and has demonstrated a protective effect in murine models against Klebsiella pneumoniae infection. The structure-activity relationship is crucial; the specific amino acid sequence (Gly-Leu-Phe) is essential for its bioactivity, as analogs with altered sequences (e.g., Gly-Phe-Leu) are devoid of similar biological properties. This makes GLF an invaluable compound for studying phagocytic cell activation, receptor-ligand dynamics, and the development of immunotherapeutic strategies . Key Research Applications: • Investigation of phagocytic cell activation and oxidative burst mechanisms. • Study of phosphoinositide metabolism and second messenger systems (e.g., IP3). • Research into immunostimulating peptides and neonatal defense systems against infection. • Exploration of structure-activity relationships in bioactive peptides. Disclaimer: This product is for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N3O4 B034195 H-Gly-Leu-Phe-OH CAS No. 103213-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUWMSBGMVAHSJ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908255
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103213-38-3
Record name Glycyl-leucyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Glycyl Leucyl Phenylalanine and Its Analogs

Enzymatic Synthesis Techniques

Enzymatic methods for peptide synthesis offer several advantages, including high stereospecificity and mild reaction conditions, which minimize the need for protecting groups and reduce the risk of racemization.

Papain-Assisted Enzymatic Synthesis

Papain, a cysteine protease, is a versatile biocatalyst for peptide bond formation. nih.gov Its broad substrate specificity allows it to be used in the synthesis of various peptides. kyoto-u.ac.jpacs.org Papain-catalyzed synthesis often involves the use of amino acid esters as substrates in aqueous or mixed aqueous-organic solvent systems. nih.govnih.gov The enzyme facilitates the aminolysis of the ester, leading to the formation of a new peptide bond. For instance, papain has been successfully employed in the polymerization of amino acid esters to form polypeptides. kyoto-u.ac.jpacs.org Research has shown that factors such as pH, substrate concentration, and the nature of the solvent can significantly influence the yield and degree of polymerization in papain-assisted synthesis. kyoto-u.ac.jpnih.gov For example, a higher degree of polymerization is often observed at alkaline pH compared to neutral pH. nih.gov The synthesis of dipeptides and oligopeptides, such as Gly-Gly-PheNH2, has been demonstrated using papain, with polyols enhancing enzyme stability and the synthetic-to-hydrolytic activity ratio. nih.gov

Dipeptidyl Peptidase Pathways

Dipeptidyl peptidases (DPPs) are enzymes that can be involved in peptide synthesis. ontosight.ai Specifically, DPP IV has been identified as a potential target for prodrug activation, where a dipeptide is cleaved from a drug molecule. acs.org While primarily studied for their role in peptide degradation, the reverse reaction, i.e., peptide synthesis, can be harnessed under specific conditions. The synthesis of Glycyl-leucyl-phenylalanine can be envisioned through a pathway involving DPPs, where dipeptide fragments are ligated. ontosight.ai Research into DPP IV inhibitors has led to the synthesis of various peptide derivatives, providing insights into the substrate specificity of these enzymes. nih.govnih.gov For example, peptides with hydrophobic amino acids at the N-terminus often exhibit increased specificity for DPP IV. nih.gov

Biocatalytic Approaches for Peptide Bond Formation

A variety of biocatalytic approaches beyond the use of single enzymes like papain are being explored for peptide bond formation. whiterose.ac.uk This includes the use of L-amino acid ligases (Lal), which can synthesize dipeptides from unprotected amino acids, and other amide-forming enzymes discovered from specialized metabolic pathways. nii.ac.jpdb-thueringen.de Some enzymes, like acyl-CoA synthetases, have been shown to unexpectedly form peptide bonds under certain conditions. nih.gov These biocatalytic methods offer the potential for greener and more efficient peptide synthesis. For instance, coronafacic acid ligases have been used for the protecting-group-free amidation of carboxylic acids with amino acids on a gram scale with high yields. db-thueringen.de

Chemical Synthesis Methods

Chemical synthesis provides a high degree of control over the peptide sequence and allows for the incorporation of unnatural amino acids.

C-End Elongation Techniques (e.g., DCC/HOBT)

A widely used method for forming peptide bonds is the carbodiimide (B86325) method, often employing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBT). acs.org This approach, a form of C-end elongation, involves the activation of the carboxyl group of an N-protected amino acid, which then reacts with the free amino group of another amino acid or peptide. nih.govtcichemicals.com The addition of HOBt minimizes side reactions and reduces racemization. acs.org This technique has been successfully used in the solution-phase synthesis of various peptides, including precursors to larger molecules. ptfarm.plsci-hub.stoup.com For example, the synthesis of a dipeptide like Boc-Leu-Phe-OMe can be achieved with high yield using DCC and HOBt. tcichemicals.com

Table 1: Example of DCC/HOBT Coupling in Peptide Synthesis
Reactant 1Reactant 2Coupling AgentsProductYieldReference
N-(tert-butoxycarbonyl)-L-leucine monohydrateL-phenylalanine methyl ester hydrochlorideDCC, HOBt·H₂OBoc-Leu-Phe-OMe87% tcichemicals.com
Boc-Pro-Phe-OHGlycine (B1666218)DCC, HOBtBoc-Pro-Phe-Gly-OHNot specified nih.gov

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Tripeptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient construction of peptides by anchoring the C-terminal amino acid to a solid support and sequentially adding protected amino acids. pacific.edu This method has been adapted for the synthesis of tripeptides and their analogs. nih.govd-nb.infoacs.org A common strategy involves the use of Fmoc (fluorenylmethyloxycarbonyl) protecting group chemistry on a resin support, with coupling reagents like HBTU/HOBt. acs.org This approach allows for the stepwise assembly of the peptide chain, followed by cleavage from the resin and purification. pacific.eduacs.org Tripeptide building blocks can also be utilized in SPPS to efficiently synthesize larger peptides and glycopeptides. nih.govd-nb.infonih.gov

Table 2: Key Features of SPPS for Tripeptide Synthesis
ParameterDescriptionReference
StrategyStepwise addition of Fmoc-protected amino acids to a solid support. acs.org
Coupling ReagentsHBTU/HOBt are commonly used. acs.org
PurificationPurification of the cleaved peptide is often done by trituration or HPLC. acs.org
Building BlocksPseudoproline tripeptides can serve as efficient building blocks. nih.govd-nb.infonih.gov

Considerations for Racemization Control in Chemical Synthesis

The synthesis of peptides, including the tripeptide Glycyl-leucyl-phenylalanine, is a meticulous process where maintaining the stereochemical integrity of the constituent amino acids is paramount. Racemization, the conversion of a chiral amino acid from its desired enantiomeric form (typically the L-form in nature) to its mirror image (the D-form), is a significant challenge in peptide chemistry. americanpeptidesociety.org The formation of even small amounts of diastereomeric impurities can drastically alter the biological activity of the final peptide and complicate purification processes. ub.edu Therefore, controlling racemization is a critical consideration during the chemical synthesis of Glycyl-leucyl-phenylalanine and its analogs.

The primary mechanism for racemization during peptide bond formation involves the activation of the carboxylic acid group of the N-protected amino acid being added. This activation, necessary to facilitate the coupling reaction, can lead to the formation of a symmetric intermediate, most commonly an oxazolone (B7731731) (or azlactone), at the chiral α-carbon. peptide.com The abstraction of the α-proton by a base, followed by its re-addition, can result in the loss of the original stereochemistry.

Several factors during the synthesis process can influence the extent of racemization. These include the choice of coupling reagents, the presence of additives, the type of base used, reaction temperature, and the nature of the amino acid itself and its protecting groups. highfine.com

Key Factors Influencing Racemization:

Coupling Reagents: The reagent used to activate the carboxylic acid plays a central role. While highly reactive reagents can improve coupling efficiency, they can also increase the risk of racemization. acs.org Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are common coupling agents but can promote racemization if used alone. wikipedia.orgbachem.com Uronium and phosphonium (B103445) salt-based reagents, like HATU and PyBOP, are also widely used and are often employed in combination with additives to minimize racemization. ub.edujpt.com

Additives: To suppress racemization, coupling reactions are almost always performed in the presence of additives. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate. oup.com The most common additives are benzotriazole (B28993) derivatives like 1-hydroxybenzotriazole (HOBt) and its more acidic and effective analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). highfine.comwikipedia.org Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has also emerged as a highly effective racemization suppressant. highfine.com

Base: The base used to neutralize protonated amines and to facilitate the reaction can significantly impact racemization. Strong, sterically unhindered bases like triethylamine (B128534) can increase the rate of racemization. highfine.com In contrast, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) and 2,4,6-collidine are generally preferred as they are less likely to abstract the α-proton from the activated amino acid. highfine.combachem.com

Temperature: Higher reaction temperatures, while potentially speeding up the coupling reaction, can also increase the rate of racemization. nih.gov In microwave-assisted peptide synthesis, for example, lowering the coupling temperature has been shown to limit racemization for sensitive amino acids like histidine and cysteine. nih.gov

Protecting Groups: The N-terminal protecting group on the amino acid being coupled influences its susceptibility to racemization. Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids can form racemizable intermediates upon activation. nih.gov

Research on model peptides provides valuable insights into controlling these factors. For instance, studies on the synthesis of tripeptides containing racemization-prone amino acids like cysteine have been used to compare different coupling conditions. ub.edu While Glycine, the N-terminal amino acid in Glycyl-leucyl-phenylalanine, is achiral and thus not at risk of racemization, the subsequent couplings of Leucine (B10760876) and Phenylalanine require careful control. Phenylalanine, with its bulky side chain, is generally less prone to racemization than amino acids like histidine or cysteine, but the risk is not negligible, especially during fragment condensation strategies. peptide.com

The following tables summarize research findings on the impact of various reagents and conditions on racemization in model peptide syntheses, illustrating the principles applicable to the synthesis of Glycyl-leucyl-phenylalanine.

Table 1: Effect of Coupling Reagents and Additives on Racemization of Fmoc-L-His(Trt)-OH This table presents data on the extent of α-carbon racemization when coupling Fmoc-L-His(Trt)-OH with L-Leu-OtBu using different coupling reagents. This model is relevant as it demonstrates the inherent risk of racemization with different activation methods, a key consideration for the Phenylalanine coupling in Glycyl-leucyl-phenylalanine synthesis. nih.gov

Coupling Reagent/Additive% D-product (Racemization)
DIC/Oxyma1.8%
HATU/NMMNot specified, but higher than DIC/Oxyma

Data sourced from studies on model dipeptides. nih.gov

Table 2: Influence of Base on Racemization This table illustrates the effect of different organic bases on the level of racemization during peptide coupling. The choice of base is critical for minimizing the abstraction of the α-proton.

BaseRelative Rate of RacemizationSteric HindranceBasicity
TriethylamineHigherLowerStronger
N,N-Diisopropylethylamine (DIPEA)LowerHigherWeaker than Triethylamine
N-Methylmorpholine (NMM)LowerModerateWeaker than Triethylamine
2,4,6-Collidine (TMP)LowestHighestWeaker than Triethylamine

This table is a qualitative summary based on established principles in peptide chemistry. highfine.com

Table 3: Racemization in Model Tripeptide Synthesis (Arg-Cys-Leu) This study on a model tripeptide highlights how the choice of coupling reagent directly impacts the level of diastereomer formation. Although Cysteine is particularly prone to racemization, the findings demonstrate the superior performance of certain reagent combinations. ub.edu

Coupling Reagent for CysteineRacemization Level
DIC/HOBtLeast severe
HATUHigher than DIC/HOBt
HCTUHigher than DIC/HOBt
PyAOPHigher than DIC/HOBt

Data sourced from a study on the solid-phase synthesis of Arg-Cys-Leu. ub.edu

Biological Activities and Functional Mechanisms of Glycyl Leucyl Phenylalanine

Immunomodulatory and Phagocytic Stimulation

Glycyl-leucyl-phenylalanine, often abbreviated as GLF, demonstrates notable effects on the innate immune system. nih.gov Research has identified its role in stimulating phagocytic cells, which are crucial for defending against pathogens. nih.govraysahelian.com This tripeptide is generated during digestion and is thought to play a role in protecting newborns from infections. nih.gov

Stimulation of Macrophage Phagocytosis

Scientific studies have established that Glycyl-leucyl-phenylalanine enhances the phagocytic activity of key immune cells. nih.gov The peptide has been shown to increase phagocytosis by both human and murine (mouse) macrophages. raysahelian.comnih.govresearchgate.net This stimulation of macrophages, which are responsible for engulfing and destroying cellular debris, foreign substances, and microbes, is a cornerstone of its immunomodulatory function. ovid.com The mechanism appears to be linked to the binding of GLF to specific receptors on the surface of these phagocytic cells. nih.gov

Protection Against Bacterial Infections (e.g., Klebsiella pneumoniae)

The enhanced phagocytic activity prompted by Glycyl-leucyl-phenylalanine translates into a tangible protective effect against bacterial challenges. nih.govresearchgate.net In animal models, administration of GLF has been shown to protect mice against infection with Klebsiella pneumoniae, a significant pathogen. nih.govraysahelian.comresearchgate.net This protective capability underscores the peptide's potential role in bolstering the body's first line of defense against bacterial invasion. nih.gov

Effects on Polymorphonuclear Leukocyte (PMN) Oxidative Burst

Glycyl-leucyl-phenylalanine directly influences the function of polymorphonuclear leukocytes (PMNs), a type of white blood cell. nih.gov The peptide has a demonstrated effect on the PMN oxidative burst, a critical process where reactive oxygen species are rapidly produced to destroy ingested pathogens.

Research shows that GLF has a biphasic, concentration-dependent stimulating effect on the oxidative response of PMNs, as measured by chemiluminescence and the generation of superoxide (B77818) anions (O₂⁻). nih.gov This dual-peak response was observed at different concentrations:

One peak occurred at approximately 10⁻⁹ M, which corresponds to the dissociation constant (Kd) of high-affinity GLF receptors on the cells. nih.gov

A second, broader maximum response was noted around 10⁻⁴ M, which researchers suggest might be related to the hydrophobic characteristics of the tripeptide itself. nih.gov

The generation of superoxide anions was observed to begin after a lag period of 2-5 minutes, after which it increased steadily for 10-15 minutes before reaching a plateau. nih.gov

Modulation of Phosphoinositide Metabolism in Immune Cells

The signaling mechanisms activated by Glycyl-leucyl-phenylalanine in immune cells involve the modulation of phosphoinositide metabolism. nih.gov Stimulation of PMNs with GLF leads to an enhancement of phosphoinositide breakdown. nih.gov This process results in the production of inositol (B14025) trisphosphate (IP₃), a key second messenger molecule involved in intracellular signaling. proquest.com The maximal production of IP₃ was recorded at a GLF concentration of 10⁻⁷ M. nih.gov This metabolic modulation is a crucial step in the signaling cascade that leads to the activation of the cell's immune functions. nih.gov

Neuroprotective and Central Nervous System Interactions

Potential Neuroprotective Effects

While the immunomodulatory activities of Glycyl-leucyl-phenylalanine are well-documented, its interactions within the central nervous system are less characterized. Some patent literature includes Glycyl-leucyl-phenylalanine in lists of compounds with potential neuroprotective applications, but specific research findings detailing these effects are not extensively available in published studies. google.comgoogle.com

Interactive Data Table: Effects of Glycyl-leucyl-phenylalanine on Immune Response

Biological ActivityTarget Cells/SystemObserved EffectEffective ConcentrationCitation
Phagocytosis Stimulation Human & Murine MacrophagesIncreased phagocytic activityNot Specified raysahelian.comnih.govresearchgate.net
Bacterial Protection Mouse modelProtection against Klebsiella pneumoniaeNot Specified nih.govraysahelian.com
PMN Oxidative Burst Human & Rat PMNsBiphasic stimulation of O₂⁻ production~10⁻⁹ M and ~10⁻⁴ M nih.gov
Phosphoinositide Metabolism Human & Rat PMNsEnhanced breakdown, maximal IP₃ production10⁻⁷ M nih.gov

Involvement in Neuropathic Pain Pathways (as seen in related peptides)

Neuropathic pain is a complex condition that arises from damage or disease affecting the nervous system. frontiersin.orgalliedacademies.org The signaling pathways involved are intricate, often involving various neurotransmitters and neuropeptides. nih.gov While direct studies on Glycyl-leucyl-phenylalanine's role in neuropathic pain are limited, the activities of its constituent amino acid, phenylalanine, and related peptides provide insight into potential mechanisms.

Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of key neurotransmitters, including norepinephrine. nih.govmedicalnewstoday.com Norepinephrine is a principal neurotransmitter in adrenergic pathways and plays a role in modulating pain signals within the central and peripheral nervous systems. nih.gov The body converts phenylalanine into tyrosine, which is then used to synthesize dopamine (B1211576), the direct precursor to norepinephrine. nih.govmedicalnewstoday.com This metabolic link suggests that peptides containing phenylalanine could influence the levels of neurotransmitters that are crucial for pain regulation.

Furthermore, neurogenic inflammation, mediated by neuropeptides released from sensory nerve endings, is a component of some pain responses. nih.gov Peptides can influence these pathways, and chemoattractant peptides like N-formyl-methionyl-leucyl-phenylalanine (fMLP), which shares structural similarities with GLF, have been shown to activate capsaicin-sensitive primary afferent nerves, which are involved in pain sensation. nih.gov

Antioxidant Properties and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between free radicals and the body's antioxidant defenses, is implicated in numerous pathological conditions, including neurodegenerative diseases. mdpi.com The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption rate. mdpi.com

The amino acid phenylalanine, a component of GLF, has a complex relationship with oxidative stress. High concentrations of phenylalanine have been shown to induce oxidative stress by promoting lipid peroxidation and protein damage while decreasing levels of glutathione (B108866) (GSH), a major antioxidant in the brain. nih.govresearchgate.net However, phenylalanine is also a precursor for the production of antioxidant phenolic acids. nih.govresearchgate.net Studies on Ginkgo biloba cell cultures demonstrated that supplementation with phenylalanine increased the production of phenolic acids, which are known for their ability to scavenge free radicals, chelate metal ions, and inhibit oxidases. nih.govresearchgate.net This suggests that peptides like GLF, by delivering phenylalanine, could potentially contribute to antioxidant defense systems under specific biological contexts.

Antimicrobial Activities in Cellular and Animal Models

Peptides containing the amino acid phenylalanine have demonstrated notable antimicrobial properties. Surfactants derived from phenylalanine have shown effectiveness against various bacteria. researchgate.net The introduction of L-phenylalanine into the sequence of the antimicrobial peptide protonectin resulted in a derivative, phe-Prt, with potent and selective activity against Gram-positive bacteria. nih.gov

Other studies have highlighted that phenylalanine-based surfactants are generally more active against Gram-positive than Gram-negative bacteria, with activity often increasing with the length of an associated alkyl chain, up to a certain point known as the "cut-off effect". researchgate.net For instance, phenylalanine and tryptophan derivatives with C12 and C14 alkyl chains were found to be the most effective against a range of microorganisms. mdpi.com Hydrogels formed from modified phenylalanine have also been reported to exhibit antibacterial action against both Gram-positive and Gram-negative bacteria. chemrxiv.org These findings indicate that the phenylalanine residue within a peptide structure can be a key contributor to its antimicrobial efficacy.

Anti-alopecia Effects and Histamine (B1213489) Receptor Mediation

Glycyl-leucyl-phenylalanine has been identified as having a protective effect against chemotherapy-induced hair loss. nih.gov In a neonatal rat model, GLF prevented alopecia caused by the anticancer agent etoposide (B1684455). nih.gov Microscopic analysis of skin sections revealed that GLF inhibited the loss of hair, the thickening of the epidermis, and the thinning of the adipocyte layer associated with etoposide treatment. nih.gov

The mechanism behind this anti-alopecia effect appears to be mediated by histamine. The protective effects of GLF were negated by the administration of pyrilamine, a histamine H1 receptor antagonist. nih.gov This suggests that GLF's ability to prevent hair loss is linked to its capacity to induce histamine release, which in turn acts on H1 receptors to exert its protective effects on hair follicles and surrounding skin structures. nih.gov

Table 1: Summary of Anti-alopecia Effects of Glycyl-leucyl-phenylalanine

Model System Inducing Agent Observed Effects of GLF Proposed Mediator
Neonatal RatEtoposideInhibition of hair loss, epidermal thickening, and adipocyte layer thinning. nih.govHistamine (via H1 Receptor) nih.gov

Interactions with Cellular Receptors and Signaling Pathways

Glycyl-leucyl-phenylalanine has been shown to interact specifically with receptors on human phagocytic cells, which is correlated with its immunostimulating activities. nih.gov Studies using radiolabeled GLF ([3H]GLF) demonstrated that it specifically binds to human polymorphonuclear leukocytes (PMNs) and monocytes. nih.gov

A Scatchard analysis of [3H]GLF binding to plasma membrane preparations from human PMNs revealed the presence of two distinct classes of binding sites:

High-affinity sites: These sites exhibit a strong binding affinity for GLF.

Low-affinity sites: These sites bind GLF with a lower affinity but are more numerous. nih.gov

The binding of GLF to these sites was shown to be competitive. It could be inhibited by various analogous peptides, but not by the chemotactic peptide f-Met-Leu-Phe (f-MLF) except at high concentrations, indicating a distinct receptor target. nih.gov

The interaction of GLF with its high-affinity receptors on PMNs is linked to a functional cellular response. The immunostimulating activity of GLF, which includes increasing the phagocytic capacity of macrophages, is believed to be directly related to its binding to these specific cell surface receptors. nih.gov While the direct downstream signaling cascade from GLF binding is a subject of ongoing research, the binding of chemoattractant peptides to PMN receptors is known to stimulate a series of biological responses, including the hydrolysis of the chemoattractant itself at the cell surface. nih.gov This process can modulate the signal by altering the concentration of the peptide near the cell surface, thereby influencing the duration and intensity of the cellular response. nih.gov The specific binding of GLF to its high-affinity sites is a critical initiating step for its immunomodulatory functions.

Table 2: Binding Characteristics of Glycyl-leucyl-phenylalanine on Human PMNs

Binding Site Class Dissociation Constant (Kd) Binding Capacity (Bm)
High-Affinity2.3 ± 1.0 nM nih.gov60 ± 9 fmol/mg protein nih.gov
Low-Affinity26.0 ± 3.5 nM nih.gov208 ± 45 fmol/mg protein nih.gov

General Receptor Interactions of Peptides

Peptides interact with cellular receptors to initiate biological responses through a process that is highly specific and dependent on the three-dimensional structures of both the peptide (the ligand) and the receptor. These interactions are governed by non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The binding process can be conceptualized through two primary models: the "lock and key" model, where a specific peptide fits perfectly into a rigid receptor binding site, and the "induced fit" model, where the binding of the peptide causes a conformational change in the receptor, leading to a more complementary and stable complex jackwestin.com.

A key mechanism in the binding of agonists to some receptors is the cation-π interaction, where the positively charged group of a ligand interacts favorably with the electron-rich face of an aromatic amino acid residue, such as phenylalanine, within the receptor's binding pocket nih.govnih.gov. For instance, studies on the glycine (B1666218) receptor have shown that agonists form cation-π interactions with a specific phenylalanine residue, and the strength of this interaction can correlate with the agonist's potency nih.gov. While the specific residues involved are not conserved across all receptor families, the principle of such specific molecular interactions is a fundamental aspect of peptide-receptor recognition nih.govnih.gov. The large extracellular domains of some receptor families, like the "Venus flytrap" domain in Family C G-protein-coupled receptors, are specifically adapted to bind amino acids and peptides, initiating the process of signal transduction nih.gov.

G protein-coupled receptor (GPCR) binding (extrapolated from similar formylated peptides)

While direct binding data for Glycyl-leucyl-phenylalanine is specific, its mechanism can be extrapolated from structurally similar N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are potent activators of a specific subfamily of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs) nih.govwikipedia.org. GPCRs are the largest and most diverse group of membrane receptors and are characterized by their seven transmembrane α-helical domains, an extracellular N-terminus, and an intracellular C-terminus jackwestin.comscholaris.canih.govyoutube.com.

The FPR family in humans consists of three members: FPR1, FPR2, and FPR3 uni-muenster.de. These receptors are primarily expressed on phagocytic leukocytes and play a crucial role in the innate immune response by recognizing peptides derived from bacteria and mitochondria, thereby directing cells toward sites of infection and inflammation nih.govresearchgate.net. The binding of formylated peptides like fMLF to these receptors is highly specific. The N-formyl group is considered important for optimal interaction and high-affinity binding, particularly with FPR1 and FPR2 nih.gov. Structural analyses and modeling suggest that the ligand-binding pocket of FPRs is large enough to accommodate peptides of several amino acids in length physiology.orgacs.org. Upon binding, the ligand induces a conformational change in the receptor, which initiates the activation of intracellular signaling pathways. FPRs primarily couple to the Gi class of heterotrimeric G proteins physiology.org.

Table 1: Characteristics of Human Formyl Peptide Receptors (FPRs)

ReceptorPrimary Ligands (Examples)Main Cellular ExpressionKey Functions
FPR1High affinity for N-formylated peptides (e.g., fMLF) nih.govwikipedia.orgPhagocytic leukocytes (e.g., neutrophils) researchgate.netHost defense, chemotaxis, pro-inflammatory responses nih.gov
FPR2Broad ligand diversity including formylated peptides, non-formylated peptides, and lipids researchgate.netMyeloid cells, epithelial cells, hepatocytes, endothelial cells researchgate.netBoth pro-inflammatory and anti-inflammatory/pro-resolving signaling physiology.org
FPR3Lower affinity for formylated peptides; endogenous ligands not fully characterized uni-muenster.deMonocytes, dendritic cellsModulation of inflammation nih.gov

Intracellular Targets and Modulatory Effects

The binding of a peptide agonist to its GPCR, such as an FPR, initiates a cascade of intracellular events. This process begins with the activation of a heterotrimeric G protein (composed of α, β, and γ subunits) associated with the receptor's intracellular domain jackwestin.comnih.gov. Ligand binding causes the Gα subunit to release guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), leading to its dissociation from both the receptor and the βγ subunit dimer scholaris.cayoutube.com.

Once dissociated, both the GTP-bound Gα subunit and the βγ complex can modulate the activity of various downstream effector proteins and second messenger systems scholaris.canih.gov. For FPRs, this activation triggers several key intracellular signaling pathways:

Phospholipase C (PLC) Activation: Activated G proteins stimulate PLC-β, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC) nih.gov.

Calcium Mobilization: The increase in intracellular calcium concentration is a critical signal for a variety of cellular responses in leukocytes, including degranulation and chemotaxis nih.gov.

Superoxide Generation: FPR activation in phagocytes leads to the assembly and activation of the NADPH oxidase complex, resulting in the production of superoxide anions, which are essential for killing invading pathogens nih.gov.

Protein Kinase A (PKA) Pathway: Some GPCRs can influence the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and subsequent modulation of PKA activity nih.gov.

Beyond these canonical pathways, peptides acting on these receptors can have specific modulatory effects. For example, fMLF has been shown to facilitate cholinergic neurotransmission in airway smooth muscle, likely by increasing the release of acetylcholine (B1216132) nih.gov. Additionally, fMLF can activate capsaicin-sensitive primary afferent nerves, inducing the release of neuropeptides like calcitonin gene-related peptide (CGRP), which contributes to neurogenic inflammation nih.gov. These findings indicate that the intracellular effects of such peptides can extend beyond classical immune responses to modulate neuronal and muscular activity.

Table 2: Intracellular Targets and Effects Following FPR Activation

Intracellular Target/PathwayMechanismResulting Cellular Effect
G Protein (Gi)GDP/GTP exchange on α subunit jackwestin.comyoutube.comActivation of downstream effectors
Phospholipase C-β (PLCβ)Activated by G protein subunits nih.govCalcium mobilization, Protein Kinase C activation
NADPH OxidaseComplex assembly and activationSuperoxide anion generation for microbial killing nih.gov
Cholinergic Nerve TerminalsIncreased acetylcholine release nih.govPotentiation of smooth muscle contraction
Primary Afferent NervesActivation via prostanoid generation nih.govRelease of CGRP, contribution to neurogenic inflammation

Role in Biological Systems and Metabolic Contexts

Presence and Derivation in Biological Fluids and Tissues

Glycyl-leucyl-phenylalanine is not a synthetically derived compound in the context of this discussion but rather a product of natural biological processes. Its origins are intrinsically linked to the breakdown of larger protein molecules.

Scientific research has successfully isolated the tripeptide Glycyl-leucyl-phenylalanine from human milk proteins nih.gov. Human milk contains a complex array of proteins and active enzymes that contribute to its nutritional and protective functions mdpi.commdpi.comucdavis.edu. The enzymatic digestion of these proteins, a process that begins within the mammary gland and continues in the infant's gastrointestinal tract, leads to the release of a diverse range of smaller peptides mdpi.comnih.govnih.gov. Among these is Glycyl-leucyl-phenylalanine, indicating that it is a naturally occurring component of the bioactive peptides derived from the digestion of human milk. The native peptidome of human milk is rich in fragments derived primarily from proteins such as β-casein mdpi.com.

Contribution to Cellular Homeostasis and Defense Mechanisms

Glycyl-leucyl-phenylalanine has been shown to play a role in the body's defense mechanisms by modulating the activity of phagocytic cells. This suggests a contribution to maintaining cellular homeostasis, particularly in the context of the immune response.

Research has demonstrated that Glycyl-leucyl-phenylalanine can stimulate the oxidative burst in polymorphonuclear leukocytes (PMNs) and enhance phagocytosis by macrophages nih.gov. Specifically, it has been shown to increase phagocytosis by both human and murine macrophages and to offer protection against Klebsiella pneumoniae infection in mice nih.gov. The tripeptide elicits a biphasic, concentration-dependent stimulation of PMN chemiluminescence and superoxide (B77818) anion generation nih.gov. One of the peaks of this oxidative response occurs at a concentration that correlates with the high-affinity receptors for Glycyl-leucyl-phenylalanine on these cells nih.gov. Furthermore, the tripeptide enhances phosphoinositide breakdown, a key step in cellular signaling pathways nih.gov. These actions highlight its role as a modulator of the innate immune system, contributing to the defense of the neonate against infections nih.gov.

Transport Mechanisms Across Biological Membranes

For Glycyl-leucyl-phenylalanine to exert its biological effects, it must be absorbed and transported across biological membranes. Studies on the transport of similar dipeptides provide insight into the likely mechanisms for this tripeptide.

The transport of small peptides is a critical process for the absorption of dietary protein. Research utilizing intestinal brush-border membrane vesicles (BBMV) has elucidated the mechanisms by which di- and tripeptides are transported. Studies on the dipeptide glycyl-L-phenylalanine have shown that it is transported across the intestinal brush-border membrane nih.gov. This transport is a saturable process, indicating the involvement of a finite number of transport proteins nih.gov.

The transport of glycyl-L-phenylalanine across the intestinal brush-border membrane is characterized as a carrier-mediated process nih.gov. This means that its movement is facilitated by specific protein transporters embedded within the cell membrane. Importantly, this transport mechanism is cation-independent, as it is not stimulated by an inward gradient of sodium (Na+), potassium (K+), or hydrogen (H+) ions nih.gov. This distinguishes it from the transport of free amino acids like phenylalanine, which is often dependent on a sodium cotransport process nih.gov.

The kinetics of this transport have been characterized, conforming to Michaelis-Menten kinetics nih.gov.

Kinetic ParameterValue
K_m9.8 +/- 3.5 mM
Maximum Uptake5.1 nmol/mg protein/5s

Kinetic data for the transport of Glycyl-L-phenylalanine in fish intestinal brush-border membrane vesicles.

Hydrolysis During Transport Processes

The transport of small peptides like Glycyl-leucyl-phenylalanine across cellular membranes is intricately linked with their hydrolysis into constituent amino acids. Research on the dipeptide glycyl-L-phenylalanine (Gly-Phe) provides insight into this process. Studies utilizing rat jejunum and ileum have shown that Gly-Phe is predominantly transported across the intestinal brush border intact. Following its transport into the cell, it is then subjected to hydrolysis by peptidases located within the cytosol (the intracellular fluid). nih.gov This mechanism contrasts with other dipeptides, such as L-phenylalanyl-glycine (Phe-Gly), where hydrolysis largely occurs at the brush border by membrane-bound peptidases before the transport of the resulting free amino acids. nih.gov

In the jejunum, the appearance of free phenylalanine in the intestinal lumen during Gly-Phe absorption is minimal, suggesting that the hydrolytic products primarily originate from within the mucosal cells. nih.gov However, in the ileum, evidence suggests that these products can come from both the intracellular compartment and the surface of the mucosal cell. nih.gov Further studies using fish intestinal brush-border membrane vesicles (BBMV) confirmed that Gly-Phe is rapidly hydrolyzed, but this breakdown occurs intravesicularly (inside the vesicles), supporting the model of transport followed by intracellular hydrolysis. nih.gov This indicates that for peptides like Gly-Phe, and likely for the tripeptide Glycyl-leucyl-phenylalanine, the primary mechanism involves being absorbed whole before being broken down into glycine (B1666218), leucine (B10760876), and phenylalanine inside the intestinal cells.

Interaction with Oligopeptide Transporters (e.g., PepT1)

The absorption of di- and tripeptides from the intestine is primarily mediated by the proton-coupled oligopeptide transporter 1 (PepT1). nih.govmdpi.com This transporter is a low-affinity, high-capacity system responsible for the uptake of a vast array of small peptides, playing a crucial role in protein nutrition. mdpi.com PepT1 functions by co-transporting peptides with protons (H+) down an electrochemical gradient. nih.gov

The interaction between small peptides and PepT1 is not merely passive transport. Studies have demonstrated that the transporter's expression and function can be regulated by its substrates. For instance, research in rats has shown that dietary intake of the dipeptide glycyl-phenylalanine can enhance the expression of PepT1 mRNA and protein, thereby increasing its transport function. nih.gov This suggests a feedback mechanism where the products of protein digestion can upregulate their own absorption pathway. While direct studies on Glycyl-leucyl-phenylalanine are limited, its nature as a tripeptide makes it a presumptive substrate for PepT1. Other tripeptides, such as the bacterially-derived N-formyl-methionyl-leucyl-phenylalanine, are known to be transported by PepT1, further supporting this likelihood. nih.govnih.gov

TransporterSubstrate TypeInteraction/Effect
PepT1 Di- and TripeptidesMediates cellular uptake from the intestine. nih.gov
Glycyl-phenylalanineEnhances PepT1 mRNA and protein expression, increasing transport capacity. nih.gov
N-formyl-methionyl-leucyl-phenylalanineTransported into intestinal epithelial cells and immune cells. nih.govnih.gov

Metabolic Intermediates and Biological Functions of Constituent Amino Acids

Once Glycyl-leucyl-phenylalanine is hydrolyzed, its constituent amino acids—glycine, leucine, and phenylalanine—are released into the cellular pool to serve diverse and critical metabolic functions.

Glycine (Gly): As the simplest amino acid, glycine is non-essential and can be synthesized by the body. uomustansiriyah.edu.iqmetwarebio.com It is a fundamental building block for numerous biologically important compounds. Glycine is integral to the synthesis of heme (a component of hemoglobin), purines (for DNA and RNA), and creatine (B1669601) (involved in energy supply for muscle cells). uomustansiriyah.edu.iqdrugbank.comslideshare.net It is also a key component of the antioxidant glutathione (B108866) and is used in the formation of bile acids, which are necessary for fat digestion. uomustansiriyah.edu.iqdrugbank.com Glycine plays significant roles in metabolic regulation, anti-inflammatory processes, and functions as a neurotransmitter in the central nervous system. metwarebio.comdrugbank.com

Leucine (Leu): Leucine is an essential branched-chain amino acid (BCAA) that must be obtained from the diet. nih.govcreative-proteomics.com It is a potent stimulator of muscle protein synthesis, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govwikipedia.org Beyond its role in building and repairing muscle tissue, leucine is involved in the production of growth hormones, wound healing, and the regulation of blood sugar levels. clevelandclinic.org Metabolically, leucine is exclusively ketogenic, meaning its breakdown produces acetyl-CoA and acetoacetate, which can be used for energy or to synthesize ketone bodies. wikipedia.org Approximately 80% of dietary leucine is used for protein synthesis, while the remainder is converted into metabolites like α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB). nih.gov

Phenylalanine (Phe): Phenylalanine is another essential amino acid that serves as a crucial building block for proteins. metwarebio.com Its most prominent metabolic role is as a precursor for tyrosine, an amino acid that is subsequently used to synthesize several key neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine (B1671497) (adrenaline). medicalnewstoday.comnbinno.com These molecules are vital for regulating mood, alertness, stress response, and memory. metwarebio.commedicalnewstoday.com Phenylalanine is also involved in the production of melanin (B1238610), the pigment responsible for the color of skin, hair, and eyes. medicalnewstoday.com

Amino AcidTypeKey Metabolic Roles & Biological Functions
Glycine Non-essential- Precursor for purines, heme, glutathione, creatine, and bile acids. uomustansiriyah.edu.iqmetwarebio.comdrugbank.com - Functions in metabolic regulation and anti-oxidative reactions. drugbank.com - Acts as a neurotransmitter in the central nervous system. metwarebio.com
Leucine Essential (BCAA)- Stimulates muscle protein synthesis via the mTOR pathway. nih.govwikipedia.org - Aids in muscle growth and repair, wound healing, and blood sugar regulation. clevelandclinic.org - Involved in the production of growth hormones. clevelandclinic.org - Exclusively ketogenic, providing energy via acetyl-CoA. wikipedia.org
Phenylalanine Essential- Precursor for the amino acid tyrosine. - Required for the synthesis of neurotransmitters (dopamine, norepinephrine, epinephrine). metwarebio.comnbinno.com - Involved in the production of melanin pigment. medicalnewstoday.com - Serves as a fundamental building block for proteins. metwarebio.com

Compound Names Mentioned:

Acetyl-CoA

Acetoacetate

Creatine

Dopamine

Epinephrine

Glutathione

Glycine

Glycyl-leucyl-phenylalanine

Glycyl-phenylalanine

Heme

Leucine

L-phenylalanyl-glycine

Melanin

N-formyl-methionyl-leucyl-phenylalanine

Norepinephrine

Phenylalanine

Purines

Tyrosine

α-ketoisocaproate (α-KIC)

β-hydroxy-β-methylbutyrate (HMB)

Structure Activity Relationship Sar Investigations

Elucidation of Essential Amino Acid Residues and Their Positions

Glycine (B1666218) (Position 1): As the simplest amino acid with only a hydrogen atom for its side chain, Glycine provides significant conformational flexibility to the peptide backbone. This flexibility can be crucial for allowing the peptide to adopt the specific three-dimensional shape required for binding to its biological target.

Leucine (B10760876) (Position 2): Leucine possesses a hydrophobic, aliphatic side chain. This non-polar character is important for hydrophobic interactions, which are often a primary driving force in peptide-receptor binding, helping to anchor the molecule in a binding pocket.

Phenylalanine (Position 3): Phenylalanine is characterized by its large, aromatic benzyl (B1604629) side chain. This aromatic group is pivotal for various non-covalent interactions, including hydrophobic and π-stacking interactions. In some biological contexts, the aromatic ring of a phenylalanine residue is essential for full potency nih.gov. Studies on peptidyl enzymes have demonstrated that aromatic amino acids in specific positions contribute significantly to inhibitory potency nih.gov. The position of each amino acid is as crucial as its identity; SAR studies show that the structural requirements for binding can be highly position-selective nih.gov.

Impact of Sequence Variations on Biological Activity

Altering the amino acid sequence of a peptide, either by substitution or permutation, can have a dramatic impact on its biological activity.

Amino Acid Substitution: Replacing any of the three amino acids can lead to a significant decrease or a qualitative change in activity.

Substitution at the Phenylalanine Position: The aromatic side chain of Phenylalanine is often a "hot spot" for modulating activity nih.gov. Replacing Phenylalanine with non-aromatic residues like Glycine or Alanine frequently results in less active or inactive compounds nih.gov. However, substituting it with other non-coded aromatic amino acids can dramatically alter the pharmacological profile depending on the size and spatial arrangement of the new side chain nih.gov. Even minor modifications to the phenyl ring, such as the addition of halogen atoms, can significantly enhance binding affinity and selectivity for specific targets, as demonstrated in studies of phenylalanine analogs on the L-type amino acid transporter 1 (LAT1) nih.gov.

Interactive Table: Impact of Phenylalanine Analogs on LAT1 Transporter Affinity This table illustrates how modifications to the Phenylalanine structure affect its binding affinity (Ki) to the LAT1 and LAT2 transporters. Lower Ki values indicate higher affinity. Data is derived from studies on Phenylalanine analogs nih.gov.

CompoundModificationLAT1 Ki (μM)LAT2 Ki (μM)LAT1 Selectivity (LAT2 Ki / LAT1 Ki)
L-Phenylalanine (Phe) Parent Amino Acid1031261.2
2-Iodo-L-phenylalanine (2-I-Phe) Iodine at position 216.71297.7
3-Iodo-L-phenylalanine (3-I-Phe) Iodine at position 329.539.81.4
4-Iodo-L-phenylalanine (4-I-Phe) Iodine at position 493.482.50.9
L-Phenylglycine (Phg) One carbon shorter100011401.1

Sequence Permutation: Simply rearranging the order of the amino acids (e.g., to Leucyl-glycyl-phenylalanine) can generate peptides with entirely different activity spectra and potency nih.gov. Studies on other peptides have shown that sequence permutation can dramatically alter antimicrobial and antibiofilm capabilities, for instance, making one permutation more effective against Gram-negative bacteria and another more potent against Gram-positive strains nih.gov.

Conformational Preferences and Spatial Structure Analysis

The biological function of a peptide is dictated by its three-dimensional structure or conformation. Different conformations can lead to different properties, and for a biomolecule to be active, it must typically adopt a specific low-energy conformation gelisim.edu.tr.

Molecular mechanics is a computational method used to predict the stable conformations of a molecule gelisim.edu.tr. This approach involves energy minimizations to identify low-energy structures on the potential energy surface rsc.org. For peptides like Glycyl-leucyl-phenylalanine, this analysis explores the possible rotations around the single bonds of the peptide backbone (phi and psi dihedral angles) and the side chains to generate an ensemble of possible shapes. These computational methods can verify the presence of specific hydrogen bonds and other interactions that stabilize certain conformations rsc.org.

The most stable, or low-energy, conformations of Glycyl-leucyl-phenylalanine are stabilized by a series of non-covalent interactions between the amino acid residues.

Hydrophobic Interactions: The non-polar side chains of Leucine and Phenylalanine are likely to interact with each other, creating a hydrophobic core that can be crucial for the peptide's folded structure and for its interaction with biological receptors acs.org.

Cation-π Interactions: The aromatic ring of the Phenylalanine residue can form favorable cation-π interactions with positively charged groups (cations) nih.gov. This type of interaction is a significant factor in agonist binding at certain receptors and involves the electron-rich π-system of the aromatic ring interacting with a cation nih.govnih.gov.

Hydrogen Bonds: The peptide backbone contains hydrogen bond donors (N-H groups) and acceptors (C=O groups) that can form intramolecular hydrogen bonds to stabilize specific structures like β-turns.

The conformation of a peptide can change significantly depending on its environment. A solvent, particularly a polar one like water, plays a crucial role in determining the final structure.

Hydrophobic Effect: In an aqueous solution, the hydrophobic side chains of Leucine and Phenylalanine will tend to cluster together to minimize their contact with water, which can drive the folding of the peptide into a more compact conformation.

Solvent-Peptide Interactions: The presence of a solvent like water can weaken intramolecular hydrogen bonds in favor of forming hydrogen bonds with water molecules nih.gov. This can lead to a more extended and flexible structure compared to its conformation in a vacuum or a non-polar solvent. Molecular dynamics simulations have shown that a peptide's structure can transition, for example, from an α-helix in a vacuum to a β-structure in an aqueous solution nih.gov. The conformational ensemble of peptides in water is often a dynamic mix of various states nih.govnih.gov.

Stereochemical Considerations and L/D Amino Acid Influences

The stereochemistry of the constituent amino acids in a peptide sequence plays a pivotal role in determining its three-dimensional structure and, consequently, its biological activity. In the case of Glycyl-leucyl-phenylalanine (Gly-Leu-Phe), the chirality of the leucine and phenylalanine residues is a key factor in its interaction with biological targets. While glycine is achiral, both leucine and phenylalanine exist as L- and D-enantiomers. The naturally occurring form of the tripeptide is Gly-L-Leu-L-Phe.

Research into the structure-activity relationships of peptides has demonstrated that the substitution of an L-amino acid with its D-enantiomer can significantly alter biological activity. This is because D-amino acids can induce different conformational preferences in the peptide backbone, affecting how the peptide binds to receptors or is metabolized by enzymes. Peptides containing D-amino acids are often less susceptible to enzymatic degradation, which can lead to prolonged biological effects.

In the context of taste perception, a notable biological activity of small peptides, the influence of stereochemistry is significant. Many peptides composed of hydrophobic amino acids, such as leucine and phenylalanine, are known to elicit a bitter taste. Studies on dipeptides closely related to the Leu-Phe segment of Glycyl-leucyl-phenylalanine have provided insights into the role of stereochemistry in this bitterness.

Detailed research findings have shown that the bitterness of these dipeptides is largely independent of the stereochemical configuration of the constituent amino acids. A study systematically synthesizing and tasting various peptides found that dipeptides involving leucine and phenylalanine were bitter regardless of the sequence or the chirality of the amino acids. tandfonline.com For instance, Leu-Phe, Phe-Leu, and D-Phe-Leu were all reported to have the same intensity of bitterness. tandfonline.com This suggests that for the perception of bitterness, the presence and hydrophobicity of the amino acid side chains are more critical than their spatial arrangement.

The threshold concentration for bitterness, which is the lowest concentration at which a substance can be perceived as bitter, was also found to be similar among these dipeptides. This indicates that the introduction of a D-amino acid in place of an L-amino acid does not significantly diminish the peptide's ability to interact with bitter taste receptors. tandfonline.com

The following table summarizes the taste perception data for dipeptides related to the C-terminal end of Glycyl-leucyl-phenylalanine:

DipeptideTaste PerceptionThreshold for Bitterness (mM)
L-Leucyl-L-PhenylalanineBitterNot explicitly stated, but implied to be similar to the others.
L-Phenylalanyl-L-LeucineBitterNot explicitly stated, but implied to be similar to the others.
D-Phenylalanyl-L-LeucineBitterNot explicitly stated, but implied to be similar to the others.

Data derived from studies on the relationship between the bitterness of peptides and their chemical structures. tandfonline.com

Peptidomimetics and Analogs of Glycyl Leucyl Phenylalanine

Design and Synthesis of Tripeptide Analogs

The design and synthesis of analogs of a tripeptide like Glycyl-leucyl-phenylalanine would typically involve a systematic approach to modify its structure with the goal of enhancing its biological activity, stability, and bioavailability. A common strategy is the substitution of one or more of the constituent amino acids with natural or unnatural amino acids. For instance, in the well-studied opioid pentapeptide leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), the replacement of glycine (B1666218) at position 2 with D-amino acids has been shown to generally increase biological activity. ias.ac.in This highlights the importance of stereochemistry in peptide-receptor interactions.

Another key aspect of analog design is the modification of the peptide backbone to introduce greater stability against enzymatic degradation. Common modifications include N-methylation of the amide bonds or the introduction of non-standard amino acids that are resistant to proteolysis. The synthesis of such analogs is often achieved through solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. ias.ac.in More complex modifications may require solution-phase synthesis for greater flexibility in chemical transformations.

Table 1: Potential Modifications in the Design of Glycyl-leucyl-phenylalanine Analogs

Modification TypeExampleRationale
Amino Acid Substitution Replacing Leucine (B10760876) with NorleucineAlter hydrophobicity and binding affinity
Replacing Glycine with D-AlanineIncrease resistance to proteolysis
Backbone Modification N-methylation of the Gly-Leu peptide bondEnhance metabolic stability
Side Chain Modification Halogenation of the Phenylalanine ringModulate electronic properties and binding interactions
Terminal Modification N-terminal acetylation or C-terminal amidationIncrease stability by blocking exopeptidases

Modulating Activity Through Analog Synthesis

The primary goal of synthesizing analogs of a bioactive peptide is to modulate its activity, which can include enhancing potency, improving selectivity for a specific biological target, or altering its functional effect (e.g., from an agonist to an antagonist). Structure-activity relationship (SAR) studies are crucial in this process. nih.gov By systematically altering the structure of Glycyl-leucyl-phenylalanine and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its effects.

For example, in analogs of the tripeptide Pro-Leu-Gly-NH2 (PLG), conformational constraints have been shown to dramatically increase activity. One such analog, where the Leu-Gly-NH2 dipeptide segment was replaced with a γ-lactam residue, was found to be 10,000 times more active than the parent peptide in enhancing dopamine (B1211576) receptor binding. nih.gov This demonstrates that restricting the conformational flexibility of a peptide can lock it into a bioactive conformation, leading to a significant increase in potency. Similar strategies could be applied to G-L-F to explore how conformational restriction impacts its immunostimulatory activity.

Development of Constrained Dipeptide Isosteres and Other Mimics

To overcome the inherent limitations of peptides as drugs, such as poor oral bioavailability and rapid degradation, medicinal chemists develop peptidomimetics. These are molecules that mimic the essential structural features of a peptide but are built from non-peptide scaffolds. One approach is the use of constrained dipeptide isosteres, which are rigid structures designed to replace a dipeptide segment of the parent peptide, thereby mimicking its conformation.

For instance, bicyclic δ-amino acids have been synthesized to act as constrained isosteres of dipeptides like Gly-Asn. nih.gov These rigid scaffolds can mimic the reverse turns often found in bioactive peptides. In the context of Glycyl-leucyl-phenylalanine, a constrained isostere could be designed to replace the Gly-Leu or Leu-Phe dipeptide segment. The synthesis of such mimics often involves complex organic chemistry to create the desired rigid framework. nih.gov Another approach involves the use of heterocyclic scaffolds, such as N-aminoimidazol-2-ones, to create constrained mimics of dipeptides like phenylalanine-containing dipeptides. sciforum.net These mimics can be synthesized on a solid phase, allowing for the rapid generation of diverse libraries for biological screening. nih.gov

Table 2: Examples of Constrained Dipeptide Isosteres and Mimics

Isostere/Mimic TypeDescriptionPotential Application for G-L-F
γ-Lactam Analogs Cyclic structures that replace a dipeptide segment.To replace the Leu-Phe portion to induce a specific turn conformation.
Bicyclic δ-Amino Acids Rigid bicyclic structures that mimic dipeptides.To replace the Gly-Leu portion to constrain the peptide backbone.
N-Aminoimidazol-2-ones Heterocyclic scaffolds to create turn mimics.To mimic a turn involving the Phenylalanine residue.

Application of Peptidomimetics in Therapeutic Design

The application of peptidomimetics in therapeutic design aims to create drug candidates with improved pharmacological properties compared to their parent peptides. By mimicking the bioactive conformation of Glycyl-leucyl-phenylalanine, peptidomimetics could potentially replicate or enhance its immunostimulatory effects while offering advantages such as oral bioavailability and increased in vivo stability. genscript.com

Peptidomimetics are designed to interact with the same biological targets as the native peptide. The design process often relies on understanding the key interactions between the peptide and its receptor. For example, the design of HIV-1 capsid binders has been guided by the structural information of a known modulator, leading to the synthesis of phenylalanine-containing peptidomimetics with potent antiviral activity. nih.gov Similarly, if the receptor for G-L-F is known, its structure could guide the design of peptidomimetics that specifically target that receptor. The ultimate goal is to develop a small molecule that can be formulated as an oral medication for therapeutic use. nih.gov

Language Models for Peptidomimetic Design

In recent years, large language models (LLMs) have emerged as powerful tools in drug discovery, including the design of peptides and peptidomimetics. nih.gov These models, trained on vast databases of known protein and peptide sequences, can learn the "language" of these biomolecules. frontiersin.org This allows them to generate novel peptide sequences with desired properties or to suggest modifications to existing peptides to enhance their activity.

For peptidomimetic design, specialized language models like GPepT are being developed. These models can incorporate non-canonical amino acids and other chemical modifications into the generated sequences, expanding the chemical space for drug discovery. nih.gov While the direct application of LLMs to the design of Glycyl-leucyl-phenylalanine peptidomimetics has not been specifically reported, these models offer a promising future direction. By fine-tuning a pre-trained language model on a dataset of immunostimulatory peptides, it may be possible to generate novel G-L-F analogs or peptidomimetics with enhanced therapeutic potential.

Metabolic and Enzymatic Degradation Pathways

Metabolite Identification and Fate

The complete hydrolysis of Glycyl-leucyl-phenylalanine results in the release of its constituent amino acids: Glycine (B1666218), Leucine (B10760876), and Phenylalanine. Partial hydrolysis can yield the dipeptides Glycyl-leucine and Leucyl-phenylalanine.

Once liberated, these amino acids join the body's free amino acid pool and can be used for various metabolic processes, including:

Synthesis of new proteins.

Serving as precursors for other biomolecules.

Being catabolized for energy.

Phenylalanine, for example, is metabolized by the enzyme phenylalanine hydroxylase, primarily in the liver, to form Tyrosine nih.gov. Further degradation of these amino acids can lead to various other metabolites that are part of normal human-gut microbial cometabolism nih.gov. In certain metabolic disorders like phenylketonuria (PKU), impaired phenylalanine metabolism leads to the accumulation of alternative metabolites such as phenylpyruvic acid and d-phenyl lactic acid nih.gov.

Factors Influencing Metabolic Stability

The stability of a peptide like Glycyl-leucyl-phenylalanine is not static but is influenced by several factors related to its structure.

N- and C-terminal Modifications: The N-terminal amino group and the C-terminal carboxyl group are common sites for enzymatic attack by exopeptidases. Modifying these termini can significantly enhance metabolic stability.

N-terminal Acetylation: This modification removes the positive charge at the N-terminus, which can prevent degradation by aminopeptidases and increase the peptide's half-life .

C-terminal Amidation: Neutralizing the negative charge of the C-terminal carboxyl group by converting it to an amide can protect the peptide from degradation by carboxypeptidases .

The following table details how structural modifications can impact peptide stability.

ModificationLocationEffectMechanism
Acetylation N-terminusIncreases stabilityBlocks degradation by aminopeptidases
Amidation C-terminusIncreases stabilityBlocks degradation by carboxypeptidases
Amino Acid Substitution Peptide BackboneVariableAlters susceptibility to specific peptidases americanpeptidesociety.org

Degradation in Biological Systems (e.g., plasma stability)

In biological fluids such as plasma, peptides are exposed to a variety of soluble proteases that can lead to their degradation. The half-life of peptides in plasma can vary significantly based on their structure nih.gov. For instance, the stability of the peptide calcitermin (B1577619) in human plasma was shown to be significantly influenced by N- and C-terminal modifications nih.gov.

Studies on the dipeptide Gly-Leu showed it had a longer plasma half-life compared to Ala-Leu, highlighting the stabilizing effect of an N-terminal glycine residue nih.gov. The hydrolysis of chemoattractant peptides like N-formyl-L-methionyl-L-leucyl-L-phenylalanine has been observed to occur rapidly at the surface of polymorphonuclear leukocytes, indicating that degradation can be a cell-surface phenomenon nih.gov. The degradation of phenylalanine, a constituent of Glycyl-leucyl-phenylalanine, can also continue in collected plasma samples if certain enzymes are present, which is a consideration in clinical analysis nih.govresearchgate.net.

Advanced Analytical and Spectroscopic Characterization

High-Performance Liquid Chromatography (HPLC) for Separation and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of peptides like Glycyl-leucyl-phenylalanine. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on their hydrophobicity.

In a typical RP-HPLC setup, Gly-Leu-Phe is introduced into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is then pumped through the column. By gradually increasing the concentration of the organic solvent (a gradient elution), the peptide desorbs from the stationary phase and elutes at a characteristic retention time. This retention time is a key identifier for the peptide under specific chromatographic conditions.

The eluted peptide is detected using a UV detector, as the phenylalanine residue possesses a chromophore that absorbs ultraviolet light. The area under the peak in the resulting chromatogram is proportional to the concentration of the peptide, allowing for accurate quantification. Method validation for HPLC analysis of peptides typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision to ensure the reliability of the results. nih.govrjptonline.orgnih.gov

Table 1: Representative RP-HPLC Method Parameters for Peptide Analysis

ParameterValue
Column C18, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 0-60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Column Temperature 25 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom in Glycyl-leucyl-phenylalanine.

¹H NMR spectra reveal the chemical shifts of protons, which are influenced by their local electronic environment. The integration of these signals provides the relative number of protons, while coupling constants (J-values) give information about the dihedral angles between adjacent protons, helping to define the peptide's backbone and side-chain conformations.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and between protons and carbons, respectively. This allows for the unambiguous assignment of all NMR signals to specific atoms within the tripeptide. These assignments are crucial for solving the complete solution structure of Gly-Leu-Phe. nih.govhepvs.ch

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Glycyl-leucyl-phenylalanine in DMSO-d₆

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Glycine-αCH₂ ~3.7~42.0
Leucine-αCH ~4.3~51.0
Leucine-βCH₂ ~1.5~41.0
Leucine-γCH ~1.6~24.0
Leucine-δCH₃ ~0.9~22.0, ~23.0
Phenylalanine-αCH ~4.4~54.0
Phenylalanine-βCH₂ ~3.0, ~2.9~37.0
Phenylalanine-Aromatic CH ~7.2-7.3~126.0-129.0
Glycine-C=O -~170.0
Leucine-C=O -~172.0
Phenylalanine-C=O -~173.0

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complex Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species that have unpaired electrons. nih.gov While Glycyl-leucyl-phenylalanine itself is not paramagnetic, EPR becomes a powerful tool for analyzing its complexes with paramagnetic metal ions, such as copper(II) or nickel(III). acs.orgresearchgate.net

When Gly-Leu-Phe coordinates with a paramagnetic metal ion, the unpaired electron of the metal acts as a sensitive probe of its local environment. The EPR spectrum provides information about the geometry of the metal coordination sphere and the nature of the atoms coordinating to the metal. The g-tensor and hyperfine coupling constants extracted from the EPR spectrum can reveal the type of donor atoms (e.g., nitrogen from the amino terminus or amide backbone, oxygen from the carboxyl terminus or carbonyl groups) involved in the complexation. nih.gov This information is vital for understanding the metal-binding properties of the peptide.

UV/Visible Absorption and Luminescence Spectroscopy

UV/Visible absorption spectroscopy is a straightforward yet informative technique for the characterization of Glycyl-leucyl-phenylalanine, owing to the presence of the phenylalanine residue. The aromatic side chain of phenylalanine contains a π-electron system that absorbs light in the ultraviolet region.

The UV absorption spectrum of Gly-Leu-Phe is expected to be dominated by the absorption of the phenylalanine residue, which typically exhibits a maximum absorption (λmax) around 257-260 nm, with weaker, fine-structured peaks at slightly shorter and longer wavelengths. iosrjournals.orgthermofisher.com The molar absorptivity (extinction coefficient) at this wavelength can be used to determine the concentration of the peptide in solution, according to the Beer-Lambert law. Changes in the local environment of the phenylalanine residue, such as those caused by conformational changes or binding to other molecules, can lead to shifts in the absorption maximum or changes in the molar absorptivity, providing insights into these processes. amazonaws.com While the peptide backbone also absorbs UV light at shorter wavelengths (around 190-220 nm), the region above 250 nm is more specific for the aromatic residue. rsc.org

Table 3: Typical UV Absorption Properties of Phenylalanine-Containing Peptides

ParameterWavelength (nm)
λmax ~257
Shoulder 1 ~252
Shoulder 2 ~264

X-Ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. rsc.org For Glycyl-leucyl-phenylalanine, this technique can provide a detailed picture of its solid-state conformation, including bond lengths, bond angles, and torsional angles.

Table 4: Representative Crystallographic Data for a Phenylalanine-Containing Tripeptide (Glycyl-glycyl-L-phenylalanine HCl)

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 4.877
b (Å) 9.956
c (Å) 32.690
Z (Molecules per unit cell) 4

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and primary structure (amino acid sequence) of peptides like Glycyl-leucyl-phenylalanine. In mass spectrometry, the peptide is first ionized, for example by electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺, which allows for the accurate determination of the molecular weight of the tripeptide. Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is selected and fragmented, typically through collision-induced dissociation (CID). The fragmentation of peptides occurs in a predictable manner, primarily at the peptide bonds, generating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the m/z values of these fragment ions, the amino acid sequence can be deduced and confirmed. For Gly-Leu-Phe, characteristic fragment ions corresponding to the loss of individual amino acid residues would be observed. nih.govnih.govelectronicsandbooks.com

Table 5: Predicted m/z Values for Key Fragment Ions of Protonated Glycyl-leucyl-phenylalanine [M+H]⁺

Ion TypeSequencePredicted m/z
[M+H]⁺ Gly-Leu-Phe336.2
b₁ Gly58.0
b₂ Gly-Leu171.1
y₁ Phe166.1
y₂ Leu-Phe279.2
a₂ Gly-Leu (-CO)143.1

Computational Modeling and Simulation Studies

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational methods used to investigate the conformational preferences and flexibility of peptides. These techniques rely on classical physics to model the interactions between atoms, allowing for the simulation of peptide behavior over time.

Conformational analysis of tripeptides like Gly-Leu-Phe involves identifying the stable, low-energy structures the peptide can adopt. The process typically begins by generating a variety of initial conformations, which are then subjected to energy minimization and MD simulations. For instance, a study on the heptapeptide (B1575542) Glu-Leu-Leu-Gly-Gly-Arg-Phe-NH2 involved a step-wise conformational analysis, where the minimum energy states of monopeptides were first determined and then combined to build up the larger peptide structure tubitak.gov.tr. A similar approach can be applied to Gly-Leu-Phe, starting with the conformational preferences of its constituent amino acids.

MD simulations provide a dynamic view of the peptide, revealing how it samples different conformations in solution. These simulations suggest that short peptides like Gly-Leu-Phe exist as a mixture of folded and unfolded forms in aqueous solution nih.gov. The balance between these forms can be influenced by factors such as pH nih.gov. For example, simulations of Leucine (B10760876) enkephalin (Tyr-Gly-Gly-Phe-Leu) have shown that the peptide backbone is predominantly unfolded at low or high pH, while a significant population of folded structures exists at neutral pH nih.gov. The unfolded state is not entirely random but can be stabilized by persistent hydrophobic interactions between aromatic and aliphatic side chains, such as the phenyl group of Phenylalanine and the isobutyl group of Leucine nih.gov.

Table 1: Representative Dihedral Angles for Common Secondary Structures
Secondary Structureφ (degrees)ψ (degrees)
Right-handed α-helix-57-47
β-sheet (parallel)-119113
β-sheet (anti-parallel)-139135
Left-handed α-helix5747
Polyproline II helix-75145

This table presents typical backbone dihedral angles for common secondary structures found in peptides and proteins. The actual values for Glycyl-leucyl-phenylalanine would be determined through specific conformational analysis.

Density Functional Theory (DFT) Calculations for Interaction and Structure Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. Unlike molecular mechanics, which uses a classical approximation, DFT provides a more accurate description of the electronic properties and is particularly useful for studying intermolecular interactions and predicting molecular geometries with high precision.

DFT calculations can be employed to optimize the geometry of Gly-Leu-Phe conformers obtained from molecular mechanics searches, providing more accurate energies and structural parameters. For example, studies on dipeptides have utilized DFT methods like B3LYP with various basis sets to obtain optimized structures researchgate.net. These calculations can help in understanding the subtle interplay of forces that determine the preferred conformations, including hydrogen bonding and van der Waals interactions researchgate.net.

The electronic properties of the peptide, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated using DFT. These properties are crucial for understanding the reactivity of the peptide and its ability to interact with other molecules. A study on a diphenyltin(IV) derivative of glycylphenylalanine highlighted the use of DFT to understand the electronic structure and its implications for the molecule's reactivity.

Furthermore, DFT is instrumental in analyzing the vibrational spectra (infrared and Raman) of peptides. By calculating the vibrational frequencies of different conformers, researchers can assign the experimentally observed spectral bands to specific molecular motions, aiding in the structural characterization of the peptide in different environments researchgate.netmdpi.com. For instance, a structural and vibrational analysis of Glycyl-L-phenylalanine used DFT calculations to support experimental findings and analyze phase transitions under high pressure researchgate.net.

Table 2: Comparison of Computational Methods for Peptide Analysis
MethodPrinciplesPrimary Applications for Gly-Leu-PheStrengthsLimitations
Molecular Mechanics (MM) Classical mechanics, empirical force fieldsConformational searching, initial structure generationComputationally efficient, suitable for large systems and long timescalesAccuracy is dependent on the quality of the force field, does not describe electronic properties.
Molecular Dynamics (MD) Newton's laws of motion, force fieldsConformational analysis, studying peptide dynamics and flexibilityProvides a dynamic picture of the molecule, can simulate solvent effectsComputationally intensive, accuracy limited by force field and simulation time.
Density Functional Theory (DFT) Quantum mechanics, electron densityGeometry optimization, electronic structure analysis, vibrational spectra calculationHigh accuracy for electronic properties and geometries, does not require empirical parameters for interactionsComputationally expensive, limited to smaller systems and shorter timescales compared to MM/MD.

Predictive Modeling of Peptide-Receptor Interactions

Understanding how peptides like Gly-Leu-Phe interact with biological receptors is fundamental to elucidating their potential biological functions. Predictive modeling, encompassing techniques like molecular docking and more advanced machine learning approaches, is used to simulate and predict these interactions.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, Gly-Leu-Phe) when bound to a receptor to form a stable complex nih.gov. The process involves sampling a large number of possible conformations of the peptide within the binding site of the receptor and scoring them based on their energetic favorability. This can provide initial models of the peptide-receptor complex and identify key residues involved in the interaction. For example, molecular docking has been used to study the interaction of various peptides with their target proteins, providing insights into their binding mechanisms nih.govnih.gov.

In recent years, machine learning and deep learning models have emerged as powerful tools for predicting peptide-protein interactions oup.com. These models are trained on large datasets of known interacting and non-interacting pairs and can learn complex patterns from sequence and structural data to predict the likelihood of an interaction for a new peptide-protein pair oup.com. Such models can be used to screen large virtual libraries of peptides against a target receptor, accelerating the discovery of potential bioactive peptides.

The accuracy of these predictive models is continually improving, with newer methods incorporating both sequence and structural information to enhance their performance nih.gov. For Gly-Leu-Phe, these predictive approaches could be used to identify potential receptor targets and to hypothesize its mode of action at a molecular level, guiding further experimental validation.

Computer Simulation Studies of Transport Systems

The ability of a peptide to cross biological membranes is a critical factor in its bioavailability and potential therapeutic efficacy. Computer simulations, particularly molecular dynamics, are employed to study the mechanisms of peptide transport across lipid bilayers aups.org.aunih.gov.

These simulations can model the passive diffusion of peptides across the membrane, as well as their interaction with membrane-embedded transport proteins frontiersin.org. For a tripeptide like Gly-Leu-Phe, simulations can reveal its preferred location and orientation within the membrane, the energetic barriers to its translocation, and the influence it has on the membrane's structural properties.

For instance, MD simulations of the tripeptide NCW (Asn-Cys-Trp) interacting with a DPPC membrane showed that the peptide could perturb the membrane, increasing its flexibility and thickness frontiersin.org. The study also highlighted the importance of hydrophobic residues in anchoring the peptide to the membrane frontiersin.org. Given the presence of the hydrophobic Leucine and Phenylalanine residues, similar interactions would be expected for Gly-Leu-Phe.

An Exploration of the Therapeutic Potential of Glycyl-leucyl-phenylalanine

The tripeptide Glycyl-leucyl-phenylalanine (GLF) is a specific sequence of amino acids that has garnered scientific interest for its biological activities. This article delves into the therapeutic potential and future research directions concerning this compound, adhering to a structured examination of its properties and applications.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Glycyl-leucyl-phenylalanine (GLP) with high purity?

  • Methodological Answer : GLP is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, purification is achieved through reversed-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA). Purity (>95%) is confirmed via analytical HPLC and mass spectrometry (MS) . Critical steps include resin selection (e.g., Wang resin) and side-chain protection strategies for leucine and phenylalanine to prevent racemization.

Q. How is GLP structurally characterized to confirm its identity and conformation?

  • Methodological Answer : Structural validation combines nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for sequence confirmation and circular dichroism (CD) spectroscopy to assess secondary structure in solution. MS (MALDI-TOF or ESI) provides molecular weight verification. For crystalline samples, X-ray diffraction is recommended .

Q. What in vitro assays are commonly used to evaluate GLP’s bioactivity?

  • Methodological Answer : Standard assays include enzyme-linked immunosorbent assays (ELISA) for receptor binding affinity and cell viability assays (e.g., MTT) to assess cytotoxicity. Dose-response curves (0.1–100 µM) are generated, with positive controls (e.g., known peptide agonists) and statistical validation (e.g., ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for GLP across studies?

  • Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., pH, temperature) or peptide purity. To address this:

  • Replicate experiments under standardized buffers (e.g., PBS at pH 7.4).
  • Validate purity via HPLC-MS and quantify endotoxin levels (LAL assay).
  • Use meta-analysis frameworks (e.g., PRISMA) to compare datasets and identify confounding variables .

Q. What experimental designs are optimal for studying GLP’s stability in physiological environments?

  • Methodological Answer : Conduct stability assays in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Sample aliquots are analyzed at intervals (0, 1, 2, 4, 8 hrs) via HPLC to quantify degradation products. Parallel studies with protease inhibitors (e.g., aprotinin) can isolate enzymatic vs. pH-driven degradation .

Q. How can computational modeling enhance the understanding of GLP’s interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) predict binding modes with receptors like GPCRs. Docking studies (AutoDock Vina) identify key residues (e.g., Phe in GLP for hydrophobic interactions). Validate predictions with mutagenesis and SPR (surface plasmon resonance) binding assays .

Q. What strategies mitigate aggregation issues during GLP storage?

  • Methodological Answer : Lyophilize GLP with cryoprotectants (e.g., trehalose) and store at −80°C under argon. For liquid formulations, use buffers with low ionic strength (e.g., 10 mM ammonium acetate) and add surfactants (e.g., Tween-20). Monitor aggregation via dynamic light scattering (DLS) .

Methodological Best Practices

  • Reproducibility : Document batch-specific details (e.g., lot numbers of reagents, equipment calibration dates) in supplementary materials .
  • Ethical Compliance : Obtain institutional review for studies involving animal/human tissues and disclose conflicts of interest .
  • Data Transparency : Share raw spectra, chromatograms, and statistical code via repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.